![molecular formula C8H13F3N2O3 B2831119 2-(Pyrrolidin-3-yl)acetamide,trifluoroacetic acid CAS No. 1989672-63-0](/img/structure/B2831119.png)
2-(Pyrrolidin-3-yl)acetamide,trifluoroacetic acid
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Overview
Description
2-(Pyrrolidin-3-yl)acetamide, trifluoroacetic acid (PTA) is a synthetic compound that has been widely used in scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic organic compound that contains a nitrogen atom. PTA has a trifluoroacetic acid group attached to the pyrrolidine ring, which makes it more stable and soluble in water. PTA is an important chemical intermediate that is used in the synthesis of various organic compounds.
Scientific Research Applications
- The pyrrolidine ring, present in 2-(Pyrrolidin-3-yl)acetamide, is widely used by medicinal chemists to design compounds for treating human diseases. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug development .
- Researchers have synthesized pyrrolidine derivatives as potential drug candidates. For instance, Jiang et al. demonstrated that stereochemical modifications improved the activity of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), implicated in autoimmune diseases .
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives, which contain the pyrrolidine ring, to develop selective androgen receptor modulators (SARMs). These compounds have potential applications in treating conditions related to androgen receptor signaling .
- Researchers have synthesized substituted imidazo[1,2-a]pyridin-3-yl-acetic acids using multicomponent condensation. These compounds exhibit interesting biological properties and may find applications in drug discovery .
- The stereogenicity of pyrrolidine carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- Trifluoroacetic acid (TFA) is commonly used for peptide cleavage and deprotection in solid-phase peptide synthesis. It efficiently removes protecting groups while minimizing side reactions .
Drug Discovery and Medicinal Chemistry
Selective Androgen Receptor Modulators (SARMs)
Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
Enzyme Inhibition and Enantioselectivity
Peptide Synthesis and Chemical Biology
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine-based compounds are known to interact with various biochemical pathways, influencing the activity of several proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drug compounds .
properties
IUPAC Name |
2-pyrrolidin-3-ylacetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2HF3O2/c7-6(9)3-5-1-2-8-4-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H2,7,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIGQBPPFJWYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)acetamide,trifluoroacetic acid | |
CAS RN |
1989672-63-0 |
Source
|
Record name | 2-(pyrrolidin-3-yl)acetamide trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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